5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide
Description
Properties
IUPAC Name |
5-nitro-1,1-dioxo-1-benzothiophen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO5S/c10-7-4-15(13,14)8-2-1-5(9(11)12)3-6(7)8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVJPCXMCXAHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(S1(=O)=O)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Cyclization to Form Benzo[b]thiophene
The foundational step in this route involves the cyclization of o-alkynyl thioanisoles using dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) as an electrophilic sulfur source. This method, developed by, enables the synthesis of 2,3-disubstituted benzo[b]thiophenes under mild conditions (ambient temperature, 1–2 hours) with yields exceeding 90% for electron-rich substrates. Key advantages include the avoidance of toxic reagents and compatibility with diverse functional groups.
Reaction Conditions:
Regioselective Nitration at the 5-Position
Following cyclization, nitration introduces the nitro group at the 5-position. The electron-deficient nature of the benzo[b]thiophene core directs electrophilic attack to the para position relative to the sulfur atom. A mixed acid system (HNO₃/H₂SO₄) at −15°C achieves regioselectivity, though yields vary depending on substituents.
Optimization Data:
| Parameter | Value |
|---|---|
| Nitrating Agent | 65% HNO₃ (1.5 equiv) |
| Catalyst | H₂SO₄ (2.0 equiv) |
| Temperature | −15°C → 25°C |
| Yield | 60–75% |
Oxidation to 1,1-Dioxide
The final oxidation step employs meta-chloroperbenzoic acid (mCPBA) in DCM to convert the thiophene sulfur to a sulfone. This reaction proceeds quantitatively at reflux (40°C, 1.5 hours), with no detectable overoxidation byproducts.
Critical Considerations:
Direct Nitration of Benzo[b]thiophene 1,1-Dioxide
Synthesis of Benzo[b]thiophene 1,1-Dioxide
Initial oxidation of benzo[b]thiophene to its 1,1-dioxide derivative is achieved using mCPBA in DCM under reflux. This step is highly efficient, with near-quantitative conversion and no mono-oxidation intermediates.
Procedure:
Nitration at the 5-Position
The electron-withdrawing sulfone group directs nitration to the 5-position. A nitrating mixture (HNO₃/H₂SO₄) at −15°C ensures regioselectivity, though competing 6-nitration may occur if temperature control is inadequate.
Regioselectivity Analysis:
-
Major Product: 5-Nitro isomer (85%)
-
Minor Product: 6-Nitro isomer (15%)
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
A less explored method involves palladium-catalyzed coupling of pre-functionalized fragments. For example, Suzuki-Miyaura coupling of a boronic ester at the 3-position with a nitroaryl halide could assemble the core structure. However, this approach suffers from low yields (30–40%) due to steric hindrance.
Electrochemical Synthesis
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclization/Nitration | High regioselectivity, mild conditions | Multi-step, chromatographic cleanup | 60–75% |
| Direct Nitration | Scalable, fewer steps | Temperature-sensitive nitration | 70–85% |
| Palladium Catalysis | Modularity | Low yield, costly catalysts | 30–40% |
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro and dioxide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide features a nitro group at the 5-position and a dioxide group at the 1,1-position of the benzo[b]thiophene ring. Its chemical formula is with a molecular weight of approximately 179.2 g/mol. The compound is characterized by its ability to undergo various chemical transformations, making it a valuable building block in synthetic chemistry.
Chemistry
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. It can be utilized in:
- Oxidation Reactions : The compound can be oxidized to form sulfoxides and sulfones.
- Reduction Reactions : It can be reduced to yield amino derivatives.
- Substitution Reactions : Various substituted benzothiophene derivatives can be synthesized depending on the reagents used.
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of 5-nitrobenzo[b]thiophen-3(2H)-one exhibit significant antimicrobial activity against various pathogens.
- Anticancer Properties : Research indicates that certain derivatives may inhibit cancer cell proliferation, making them candidates for further development as anticancer agents .
Industrial Applications
In the industrial sector, this compound is explored for its role in:
- Organic Electronics : It is being researched for applications in organic electronic materials due to its conductive properties.
- Dyes and Pigments : The compound acts as a precursor for developing dyes and pigments, which are essential in textile and coating industries.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition | |
| Anticancer | Inhibition of cell growth |
Case Study 1: Synthesis of Derivatives
A study focused on synthesizing derivatives of 5-nitrobenzo[b]thiophen-3(2H)-one using microwave-assisted techniques demonstrated high yields (up to 83%) in creating piperazinobenzothiophene derivatives. These derivatives were screened for biological activity against serotonin receptors, indicating potential use as bioactive ligands .
Case Study 2: Electrochemically-Promoted Synthesis
Research published in Nature highlighted the electrochemical synthesis of benzo[b]thiophene derivatives linked to pharmaceutical motifs such as ibuprofen and naproxen. This approach allowed for efficient functionalization of the compound, expanding its utility in drug development .
Mechanism of Action
The mechanism of action of 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The dioxide group can participate in redox reactions, further contributing to the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s ability to generate reactive oxygen species and interfere with cellular redox balance is a key aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide, a comparative analysis with structurally or functionally related compounds is provided below:
Structural Analogues in Heterocyclic Chemistry
2.1.1. 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide
- Structure : Contains a 1,2,5-thiadiazole ring instead of benzothiophene, with benzoyl and phenyl substituents.
- Synthesis : Synthesized via m-CPBA-mediated oxidative cyclocondensation at 29% yield , confirmed by X-ray crystallography .
- Applications : Used in drug development (e.g., Timolol for hypertension) and as enzyme inhibitors (e.g., indoleamine 2,3-dioxygenase inhibitors) .
- Key Differences : The thiadiazole ring offers distinct electronic properties compared to benzothiophene dioxide, influencing reactivity and biological activity.
2.1.2. Benzothiophene Dioxide-Based Non-Fullerene Acceptors (NF-SMAs)
- Structure : Derivatives like BC-based NF-SMAs incorporate benzothiophene dioxide end groups for optoelectronic applications.
- Synthesis : Utilizes palladium-catalyzed C–H arylation for functionalization, achieving high power conversion efficiencies (PCE) of 7.59% in solar cells .
- Applications : Critical in organic photovoltaics due to strong electron-accepting capabilities.
- Key Differences : Unlike the nitro-substituted target compound, NF-SMAs prioritize extended π-conjugation and side-chain engineering for device performance .
Functional Analogues in Material Science
2.2.1. 5-(2-Triphenylamine)-2-Hydroxybenzophenone (BPOH-TPA)
- Structure: A hydroxybenzophenone derivative with a triphenylamine substituent.
- Synthesis : Synthesized via Suzuki coupling (29.29% yield ) and characterized by NMR and mass spectrometry .
- Applications : Used in optoelectronic materials, leveraging triphenylamine’s hole-transport properties.
- Key Differences: The benzophenone core lacks sulfur-based electron-withdrawing groups, resulting in distinct electronic behavior compared to benzothiophene dioxides.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method | Yield | Key Applications |
|---|---|---|---|---|---|
| This compound | C₈H₅NO₅S | 227.194 | Palladium-catalyzed C–H arylation* | N/A | Materials science (potential) |
| 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide | C₁₅H₁₀N₂O₃S | 298.32 | m-CPBA-mediated cyclocondensation | 29% | Pharmaceuticals, enzyme inhibitors |
| BC-based NF-SMAs (e.g., benzothiophene dioxide acceptors) | Varies | ~500–800 | Palladium-catalyzed functionalization | High | Organic photovoltaics (PCE: 7.59%) |
| BPOH-TPA | C₃₁H₂₃NO₂ | 441.172 | Suzuki coupling | 29.29% | Optoelectronic materials |
*Inferred from related benzothiophene dioxide syntheses .
Research Findings and Implications
- Synthetic Challenges : Thiadiazole derivatives (e.g., 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-Dioxide) exhibit lower yields (~29%) due to complex cyclocondensation steps, whereas palladium-catalyzed methods for benzothiophene dioxides may offer scalability .
- Application Divergence : While thiadiazoles dominate pharmaceutical research, benzothiophene dioxides are emerging in materials science, highlighting the impact of core heterocycle choice on functionality .
Biological Activity
5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-dioxide, also known as benzo[b]thiophene-3(2H)-one 1,1-dioxide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₆N₁O₃S
- Molecular Weight : 182.20 g/mol
- CAS Number : 1127-35-1
The compound features a nitro group and a dioxo functional group that contribute to its reactivity and biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For example, it has been evaluated for cytotoxicity against various cancer cell lines. In one study, the compound exhibited moderate cytotoxic effects with an IC50 value of approximately 21.8 µM against breast cancer cells, indicating its potential as an antitumor agent .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. It was tested against several bacterial strains, demonstrating effective inhibition at varying concentrations. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The biological activity of this compound is believed to be linked to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is particularly relevant in its antitumor and antimicrobial actions .
Study on Antitumor Activity
A detailed investigation into the antitumor effects was conducted using in vitro assays on breast cancer cell lines. The study found that treatment with this compound led to:
- Cell Cycle Arrest : Induction of G2/M phase arrest.
- Apoptosis Induction : Increased levels of apoptotic markers such as caspase activation.
These findings suggest that the compound may act as a lead for developing new anticancer therapies .
Antimicrobial Assessment
In another study assessing antimicrobial efficacy, the compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results confirm the compound's potential as a broad-spectrum antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Nitrobenzo[b]thiophen-3(2H)-one 1,1-Dioxide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nitration of benzo[b]thiophen-3(2H)-one 1,1-dioxide under controlled conditions. Key steps include:
- Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor reaction progression via TLC.
- Purification : Recrystallize from ethanol/water mixtures to isolate the nitro derivative. Optimize solvent ratios to balance yield (≥65%) and purity (>98%) .
- Safety : Conduct thorough hazard assessments for nitrating agents and intermediates, referencing protocols for handling explosive diazo compounds and sulfonic acid derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate aromatic protons (δ 7.8–8.2 ppm) and sulfone carbonyls (δ 175–180 ppm). The nitro group deshields adjacent protons by ~0.3 ppm .
- IR Spectroscopy : Confirm sulfone (SO₂) stretches at 1150–1300 cm⁻¹ and nitro (NO₂) stretches at 1520–1550 cm⁻¹ .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with sulfone cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound, particularly regarding regiochemical assignments?
- Approach :
- Comparative Analysis : Cross-reference with X-ray crystallography data (if available) to validate NMR assignments. For example, crystallographic data for dibenzothiophenium triflates confirms substituent orientation .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental NMR data .
- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track electronic effects on neighboring protons .
Q. What strategies are effective for mitigating decomposition or side reactions during functionalization of this compound under electrophilic conditions?
- Mitigation :
- Temperature Control : Maintain reactions below –20°C when using strong electrophiles (e.g., triflic anhydride) to prevent sulfone degradation .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to avoid moisture-induced side reactions, especially with diazo intermediates .
- Directed Functionalization : Leverage the electron-withdrawing nitro and sulfone groups to direct electrophiles to the C4 position, minimizing unwanted C2/C6 substitutions .
Q. How can computational modeling guide the design of novel reactions involving this compound?
- Protocol :
- Reactivity Prediction : Use Gaussian or ORCA software to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, the C4 position shows higher electrophilicity (f⁺ = 0.12) due to nitro and sulfone groups .
- Transition State Analysis : Model reaction pathways (e.g., SNAr or radical coupling) to optimize catalyst choice (e.g., Cu(I) for diazo couplings) .
Q. What analytical workflows are recommended for detecting trace impurities in this compound, and how can their origins be traced?
- Workflow :
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate impurities. Monitor for over-nitrated byproducts (e.g., dinitro derivatives) or sulfonic acid residues .
- Isotopic Profiling : Compare impurity MS/MS spectra with synthetic intermediates (e.g., unreacted benzo[b]thiophen-3(2H)-one) to identify step-specific contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
